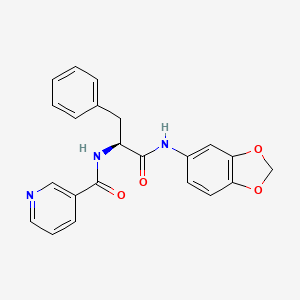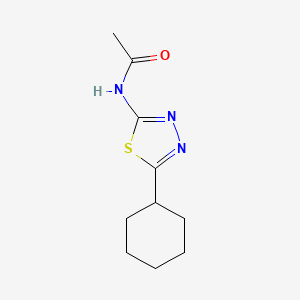![molecular formula C20H20N4O3S B11168620 2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11168620.png)
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between organoboron compounds and halides . This reaction is known for its mild conditions and high functional group tolerance .
-
Step 1: Formation of the Pyrimidine Sulfonamide Intermediate
- React pyrimidine-2-amine with chlorosulfonic acid to form pyrimidine-2-sulfonamide.
- Reaction conditions: Reflux in anhydrous conditions.
-
Step 2: Formation of the Phenyl Butanamide Intermediate
- React 4-bromobenzoyl chloride with phenylbutanamide in the presence of a base like triethylamine.
- Reaction conditions: Room temperature, inert atmosphere.
-
Step 3: Suzuki-Miyaura Coupling
- Couple the pyrimidine sulfonamide intermediate with the phenyl butanamide intermediate using a palladium catalyst and a boronic acid derivative.
- Reaction conditions: Mild temperature, inert atmosphere, aqueous-organic solvent mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the sulfonamide group to a sulfonic acid or amine.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
-
Substitution
- Electrophilic aromatic substitution on the phenyl rings.
- Common reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or sulfonic acid derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide has several applications in scientific research:
-
Medicinal Chemistry
-
Biology
- Used in studies involving protein-ligand interactions.
- Potential applications in enzyme inhibition studies.
-
Materials Science
- Utilized in the synthesis of advanced materials with specific electronic properties.
- Potential applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets, such as protein kinases . The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
-
N-Phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
-
Pyrimidine Derivatives
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O3S/c1-2-18(15-7-4-3-5-8-15)19(25)23-16-9-11-17(12-10-16)28(26,27)24-20-21-13-6-14-22-20/h3-14,18H,2H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
SPAVQOZORXRNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168539.png)

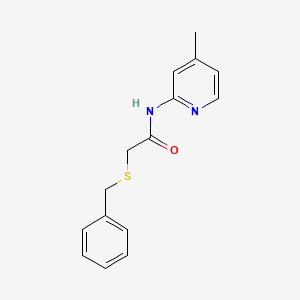
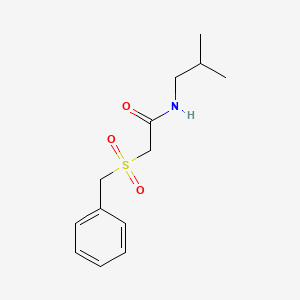
![2-[(2-methoxyethyl)sulfanyl]-N-(6-methylheptan-2-yl)benzamide](/img/structure/B11168552.png)
![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11168553.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168560.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(3-ethoxypropyl)propanamide](/img/structure/B11168572.png)
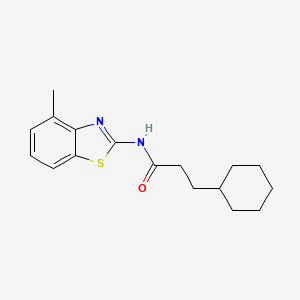
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168590.png)
![1-cyclohexyl-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11168596.png)
